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Executive Summary
Fipravirimat dihydrochloride (GSK3640254) is a potent, second-generation HIV-1 maturation

inhibitor that targets the final stages of the viral lifecycle. By interfering with the proteolytic

cleavage of the Gag polyprotein, specifically the capsid/spacer peptide 1 (CA/SP1) junction,

Fipravirimat prevents the formation of mature, infectious virions. This document provides a

comprehensive technical overview of the in vitro antiviral spectrum of activity of Fipravirimat,

detailing its efficacy against a range of HIV-1 subtypes and clinical isolates, its mechanism of

action, and the methodologies used to characterize its antiviral profile. Despite its potent

antiviral activity, the clinical development of Fipravirimat was discontinued in 2023 due to a low

genetic barrier to resistance.

Mechanism of Action: Inhibition of HIV-1 Gag
Polyprotein Cleavage
The maturation of HIV-1 into an infectious particle is a highly orchestrated process that relies

on the sequential cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This

process transforms the immature, non-infectious virion into a mature particle with a condensed

conical core. Fipravirimat disrupts this critical step by binding to the Gag polyprotein at the

CA/SP1 cleavage site. This binding event stabilizes the immature Gag lattice and sterically

hinders the viral protease from accessing and cleaving the CA/SP1 junction. As a result, the
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final step in Gag processing is inhibited, leading to the production of non-infectious viral

particles with defective cores.
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Figure 1: HIV-1 Maturation Pathway and Inhibition by Fipravirimat.

In Vitro Antiviral Spectrum of Activity
Fipravirimat demonstrates potent antiviral activity against a broad range of HIV-1 subtypes,

including clinical isolates and laboratory-adapted strains. Its efficacy has been evaluated in

various cell-based assays, with key quantitative data summarized below.

Activity Against Laboratory-Adapted HIV-1 Strains
The antiviral activity of Fipravirimat was assessed against a panel of laboratory-adapted HIV-1

strains in MT-2 cells. The 50% effective concentration (EC50) was determined using a reverse

transcriptase endpoint assay.
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HIV-1 Strain EC50 (nM)

IIIB 0.8 ± 0.1

RF 0.7 ± 0.1

MN 0.9 ± 0.2

Ba-L 1.2 ± 0.3

SF162 0.6 ± 0.1

NL4-3 0.5 ± 0.1

HXB2 0.3 ± 0.1

ROD (HIV-2) 1.2 ± 0.2

Data presented as mean ± standard error of the

mean.

Activity Against HIV-1 Clinical Isolates in PBMCs
Fipravirimat exhibited robust antiviral activity against a diverse panel of HIV-1 clinical isolates in

human peripheral blood mononuclear cells (PBMCs). The mean EC50 value across 19 clinical

isolates representing subtypes A, B, C, and CRF01_AE was 9 nM.[1]

HIV-1 Subtype Number of Isolates Mean EC50 (nM) EC50 Range (nM)

A 3 8 5 - 12

B 7 10 4 - 18

C 6 9 6 - 15

CRF01_AE 3 7 4 - 11

Cytotoxicity Profile
The cytotoxicity of Fipravirimat was evaluated in various human cell lines to determine its

therapeutic window. The 50% cytotoxic concentration (CC50) was determined in parallel with

antiviral activity assays.
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Cell Line CC50 (µM)

MT-2 > 50

CEM-SS > 50

PM1 > 50

Peripheral Blood Mononuclear Cells (PBMCs) > 50

The high CC50 values result in a favorable selectivity index (SI = CC50/EC50), indicating a

wide margin between the concentrations required for antiviral activity and those causing

cellular toxicity.

Resistance Profile
A significant limitation of Fipravirimat is its low genetic barrier to resistance. In vitro resistance

selection studies and clinical trials have identified the A364V mutation in the Gag polyprotein as

the primary substitution conferring resistance to Fipravirimat.[1] This mutation is located near

the CA/SP1 cleavage site and is thought to restore efficient Gag processing in the presence of

the inhibitor.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

In Vitro Antiviral Activity Assay in PBMCs
This protocol describes the determination of the 50% effective concentration (EC50) of

Fipravirimat against HIV-1 clinical isolates in human peripheral blood mononuclear cells

(PBMCs).
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Figure 2: Experimental Workflow for In Vitro Antiviral Activity Assay.
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Materials:

Ficoll-Paque PLUS (GE Healthcare)

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine,

penicillin, and streptomycin

Phytohemagglutinin (PHA)

Interleukin-2 (IL-2)

HIV-1 clinical isolates

96-well cell culture plates

HIV-1 p24 Antigen ELISA kit

Procedure:

PBMC Isolation: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque

density gradient centrifugation.

Cell Stimulation: Wash the isolated PBMCs and resuspend them in RPMI 1640 medium.

Stimulate the cells with PHA (2 µg/mL) for 3 days. After stimulation, wash the cells and

culture them in medium containing IL-2 (20 U/mL).

Drug Preparation: Prepare a series of 2-fold dilutions of Fipravirimat dihydrochloride in

RPMI 1640 medium.

Infection: Infect the stimulated PBMCs with a pre-titered amount of HIV-1 clinical isolate for 2

hours at 37°C.

Treatment: After infection, wash the cells to remove the virus inoculum and resuspend them

in fresh medium containing IL-2. Plate the infected cells into 96-well plates and add the

prepared dilutions of Fipravirimat. Include a virus control (no drug) and a cell control (no

virus, no drug).

Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.
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Quantification of Viral Replication: After the incubation period, collect the cell culture

supernatants. Determine the amount of HIV-1 p24 antigen in the supernatants using a

commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug

concentration relative to the virus control. Determine the EC50 value, the concentration of

the drug that inhibits viral replication by 50%, by non-linear regression analysis using

appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of

Fipravirimat in a given cell line.

Materials:

Cell line of interest (e.g., MT-2, CEM-SS, PBMCs)

Appropriate cell culture medium

Fipravirimat dihydrochloride

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

Cell Plating: Seed the cells in a 96-well plate at a predetermined density to ensure

logarithmic growth during the assay period.

Drug Preparation: Prepare a series of 2-fold dilutions of Fipravirimat dihydrochloride in the

appropriate cell culture medium.

Treatment: Add the prepared dilutions of Fipravirimat to the cells. Include a cell control (no

drug).
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Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at

37°C in a humidified atmosphere with 5% CO2.

Measurement of Cell Viability: At the end of the incubation period, determine the cell viability

using a suitable reagent according to the manufacturer's protocol. For example, with the

CellTiter-Glo® assay, add the reagent to each well and measure the luminescence, which is

proportional to the amount of ATP and thus an indicator of the number of viable cells.

Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to

the cell control. Determine the CC50 value, the concentration of the drug that reduces cell

viability by 50%, by non-linear regression analysis.

Conclusion
Fipravirimat dihydrochloride is a potent inhibitor of HIV-1 maturation with a novel mechanism

of action. It demonstrates broad and potent in vitro activity against a wide range of HIV-1

strains. However, the emergence of the A364V resistance mutation poses a significant

challenge to its clinical utility. The data and protocols presented in this guide provide a

comprehensive resource for researchers and drug development professionals working on HIV-

1 maturation inhibitors and the broader field of antiretroviral therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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